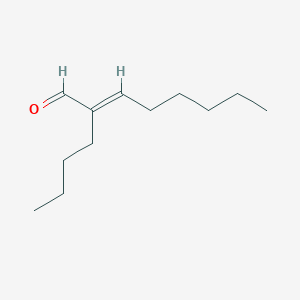

2-Butyloct-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

13019-16-4 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(E)-2-butyloct-2-enal |

InChI |

InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10+ |

InChI Key |

LYGMPIZYNJGJKP-ZRDIBKRKSA-N |

SMILES |

CCCCCC=C(CCCC)C=O |

Isomeric SMILES |

CCCCC/C=C(\CCCC)/C=O |

Canonical SMILES |

CCCCCC=C(CCCC)C=O |

Other CAS No. |

64935-38-2 |

Synonyms |

2-butyl-2-octenal |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butyloct 2 Enal

Optimized Aldol (B89426) Condensation Protocols for 2-Butyloct-2-enal

The aldol condensation reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds, leading to β-hydroxy aldehydes or ketones (aldol addition products), which can subsequently dehydrate to form α,β-unsaturated carbonyl compounds. For this compound, this reaction typically involves the self-condensation of hexanal (B45976).

Mechanistic Investigations of Enolate Formation and Nucleophilic Addition in this compound Synthesis

The mechanism of base-catalyzed aldol condensation, applicable to the synthesis of this compound from hexanal, involves several key steps numberanalytics.comwikipedia.orglibretexts.org. Initially, a base abstracts an acidic α-hydrogen from hexanal, generating a resonance-stabilized enolate ion numberanalytics.comwikipedia.org. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second molecule of hexanal, forming a tetrahedral alkoxide intermediate numberanalytics.comwikipedia.orglibretexts.org. This intermediate is subsequently protonated, typically by the solvent or conjugate acid of the base, to yield the β-hydroxy aldehyde, also known as the aldol addition product numberanalytics.comwikipedia.orglibretexts.org. Under appropriate conditions, particularly with heating or in the presence of acid or base catalysts, this aldol adduct undergoes dehydration (elimination of water) to form the α,β-unsaturated aldehyde, this compound numberanalytics.comwikipedia.org. The dehydration step often proceeds via an E1cB mechanism under basic conditions wikipedia.orglibretexts.org.

Exploration of Catalytic Systems in this compound Aldol Condensation

A variety of catalytic systems can be employed for the aldol condensation of hexanal to produce this compound.

Homogeneous Base-Catalyzed Systems: Strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and lithium diisopropylamide (LDA) are effective in promoting enolate formation and subsequent addition numberanalytics.comwikipedia.org. For the synthesis of this compound, phosphatidylethanolamine (B1630911) (PE) has been reported as a catalyst for the base-catalyzed condensation of hexanal, yielding the compound as a major product .

Heterogeneous Catalysis: Solid catalysts offer advantages in terms of separation and recyclability. Basic alkali metal compounds supported on inert substrates, such as silica (B1680970) or alumina (B75360), have been utilized for vapor-phase aldol condensation of aldehydes like hexanal at elevated temperatures google.com. Mixed metal oxides and zeolites with basic sites have also shown efficacy in aldol condensations, influencing both activity and selectivity acs.orguniovi.esacs.orgrsc.org. For instance, potassium bicarbonate (KHCO₃) and potassium ions (K⁺) have been noted for their role in enhancing catalytic activity and selectivity in aldol condensations uniovi.es.

Impact of Process Parameters on this compound Yield and Selectivity

Optimizing process parameters is crucial for maximizing the yield and selectivity of this compound in aldol condensation reactions.

Molar Ratios: In crossed aldol condensations, the ratio of reactants can influence the product distribution. For self-condensation of hexanal, a stoichiometric excess of the aldehyde might be used depending on the catalyst and reaction setup to drive the reaction towards completion.

Solvent Effects: The choice of solvent can impact reaction rates and product distribution. Polar solvents can facilitate enolate formation and stabilize intermediates. For instance, while water can sometimes accelerate reactions, it can also lead to decomposition or side reactions in certain catalytic systems organic-chemistry.org. In some heterogeneous vapor-phase reactions, the absence of a solvent is employed google.comrsc.org.

Water Content: Water can play a dual role; it is a product of the dehydration step but can also influence catalyst activity and solubility. Careful control of water content is often necessary, as excessive amounts can lead to hydrolysis or affect catalyst performance uniovi.esorganic-chemistry.org.

Temperature: Reaction temperature significantly affects both the rate of aldol addition and the subsequent dehydration step. Higher temperatures generally favor dehydration, leading to the α,β-unsaturated product. For vapor-phase condensation of hexanal, temperatures above 175°C, and particularly in the range of 200-350°C, have been reported google.com.

Table 1: Representative Aldol Condensation Conditions and Outcomes for Hexanal

| Catalyst System | Conditions | Product Yield/Selectivity | Citation |

| Phosphatidylethanolamine (PE) | Base-catalyzed, Hexanal | Major product | |

| Basic alkali metal compounds on inert substrate | Vapor-phase, Temp: 200-350°C | Unsaturated aldehyde | google.com |

| KHCO₃ / K⁺ ions | pH 8, Ethanol/Water mixture | Enhanced activity/selectivity | uniovi.es |

| NaOH / KOH | Homogeneous base catalysis | Aldol addition/condensation | numberanalytics.comwikipedia.org |

Alternative Synthetic Pathways to this compound

While aldol condensation is a primary route, other synthetic strategies can be considered for the preparation of this compound or related α,β-unsaturated aldehydes.

Utilization of Baylis-Hillman Adducts in this compound Synthesis

Catalytic Oxidation Strategies for this compound Precursors

Catalytic oxidation offers a route to α,β-unsaturated aldehydes from suitable precursors, most notably allylic alcohols rsc.orgorganic-chemistry.orgambeed.com. If an allylic alcohol precursor, such as (E)-2-butyloct-2-en-1-ol, is available or synthesized, it can be selectively oxidized to the corresponding aldehyde.

Various catalytic systems are employed for this transformation:

Metal-Catalyzed Oxidations: Systems employing precious metals like platinum (Pt) or palladium (Pd) in conjunction with oxidants such as hydrogen peroxide (H₂O₂) have been developed for the chemoselective oxidation of allylic alcohols to α,β-unsaturated aldehydes rsc.orgorganic-chemistry.orgrsc.org. For example, Pt black catalyst with aqueous H₂O₂ under solvent-free conditions has shown high yields for the oxidation of various allylic alcohols rsc.org. Manganese dioxide (MnO₂) is also known for its ability to specifically oxidize allylic alcohols to α,β-unsaturated carbonyl compounds ambeed.com.

Organocatalytic Oxidations: Methods utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with co-catalysts and oxidants have also been reported for the mild and selective oxidation of allylic alcohols organic-chemistry.org.

While specific yields for the oxidation of 2-butyloct-2-en-1-ol to this compound are not extensively detailed in the provided search results, these general methods represent viable pathways for synthesizing such α,β-unsaturated aldehydes.

Table 2: Representative Catalytic Oxidation of Allylic Alcohols to α,β-Unsaturated Aldehydes

| Catalyst System | Oxidant / Conditions | Precursor Example (General) | Product Type (General) | Yield / Selectivity (Representative) | Citation |

| Pt black / H₂O₂ | Aqueous, solvent-free, Recyclable catalyst | Allylic alcohols | α,β-unsaturated aldehydes | High yield | rsc.org |

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl | Aerobic oxidation, O₂, room temperature | Allylic alcohols | α,β-unsaturated aldehydes | Good yield | organic-chemistry.org |

| Pd(OAc)₂ / Et₃N | Oxygen | Allylic alcohols | α,β-unsaturated aldehydes | 64–89% yield | organic-chemistry.org |

| MnO₂ | Specific oxidation of allylic alcohols | Allylic alcohols | α,β-unsaturated aldehydes | Not specified | ambeed.com |

| (E)-2-butyloct-2-en-1-ol (Potential Precursor) | Various oxidation catalysts (e.g., based on Pt, Pd) | Allylic alcohol | This compound | Data not specified | rsc.org |

Compound List:

this compound

Hexanal

Octanal

(E)-2-butyloct-2-en-1-ol

Reaction Chemistry and Mechanistic Studies of 2 Butyloct 2 Enal

Oxidative Transformations of the Aldehyde Functional Group in 2-Butyloct-2-enal

The aldehyde group in this compound is susceptible to oxidation, a common reaction for α,β-unsaturated aldehydes. This transformation typically yields the corresponding α,β-unsaturated carboxylic acid. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) and chromium trioxide. smolecule.com The selective oxidation of α,β-unsaturated aldehydes to their carboxylic acid counterparts can also be achieved using molecular oxygen in the presence of an iron catalyst, with the addition of an alkali metal carboxylate to enhance selectivity. oup.com

α,β-Unsaturated aldehydes can also contribute to oxidative stress in biological systems by promoting the formation of reactive oxygen species (ROS). nih.gov For instance, studies on other α,β-unsaturated aldehydes have shown they can be oxidized by enzymes like xanthine (B1682287) oxidase, leading to the production of oxygen radicals. nih.gov This reactivity is significant as it can lead to the oxidation of other biological molecules, such as the acceleration of oxymyoglobin oxidation. acs.org

The γ-position of α,β-unsaturated aldehydes can also undergo oxidation through organocatalytic methods, specifically via dienamine catalysis. umich.edu This process allows for the introduction of functionality at a position remote from the carbonyl group.

Reductive Pathways of the Carbonyl and Alkene Moieties of this compound

The carbonyl and alkene groups of this compound can undergo reduction through both chemical and biological methods. The selectivity of these reductions, targeting either the C=O bond, the C=C bond, or both, is a key aspect of its chemistry.

Chemical reducing agents can be used to transform this compound into its corresponding alcohol or saturated aldehyde. For the reduction of both the aldehyde and the alkene functionalities to yield the corresponding saturated alcohol, strong reducing agents like lithium aluminum hydride are effective. imreblank.ch Conversely, to selectively reduce the carbon-carbon double bond while preserving the aldehyde group, catalytic hydrogenation using a palladium catalyst can be employed. google.com This method is useful for producing saturated aldehydes like 2-butyloctanal. google.com

| Reducing Agent | Product(s) | Reference |

| Lithium aluminum hydride | 2-Butyloctanol | imreblank.ch |

| Palladium (catalytic hydrogenation) | 2-Butyloctanal | google.com |

Biocatalysis offers a green and selective alternative for the reduction of α,β-unsaturated aldehydes. Ene-reductases (ERs), a class of NAD(P)H-dependent enzymes, are particularly effective in catalyzing the asymmetric reduction of the activated C=C bond in these compounds. nih.gov These enzymes are found in various microorganisms and plants and have been extensively studied for their industrial applications. nih.gov

Whole-cell biocatalysis, utilizing microorganisms such as fungi, has been successfully employed for the reduction of various α,β-unsaturated substrates. nih.gov The choice of enzyme or whole-cell system can influence the stereoselectivity of the reduction, yielding specific enantiomers of the product. nih.gov Furthermore, multi-enzyme cascade reactions can be designed for more complex transformations, such as the reduction of an α,β-unsaturated aldehyde to its corresponding saturated alcohol, by combining the actions of an ene-reductase and an alcohol dehydrogenase. nih.gov The efficiency of these biocatalytic systems can be enhanced by employing cofactor regeneration systems. tudelft.nl

Nucleophilic Substitution Reactions Involving this compound

While direct nucleophilic substitution at the aldehyde carbon is not a primary reaction pathway for this compound, the principles of nucleophilic substitution are relevant to its derivatives. For instance, the Baylis-Hillman reaction, which involves the reaction of an aldehyde with an activated alkene, can be a starting point for synthesizing precursors to this compound. uohyd.ac.inspringernature.com Subsequent reactions of the resulting Baylis-Hillman adducts can involve nucleophilic substitution.

More broadly, for α,β-unsaturated systems, nucleophilic attack can occur at the β-carbon in a conjugate addition reaction, which will be discussed in the context of degradation. Nucleophilic substitution reactions are fundamental in organic chemistry, with mechanisms like SN1 and SN2 describing the substitution of a leaving group by a nucleophile at a saturated carbon center. youtube.com These reactions are crucial for the interconversion of functional groups and are employed in the synthesis of a wide array of organic molecules. nih.govfigshare.com

Dimerization, Polymerization, and Degradation Mechanisms of this compound

This compound can undergo several reactions that lead to larger molecules or its breakdown into smaller components. These processes are often influenced by reaction conditions and the presence of other chemical species.

A key degradation pathway for this compound, as with other α,β-unsaturated aldehydes, involves conjugate addition (also known as Michael addition). In this process, a nucleophile attacks the electrophilic β-carbon of the C=C double bond. ljmu.ac.uk This type of reaction is significant in the context of lipid peroxidation, where α,β-unsaturated aldehydes are formed and can subsequently react with biological nucleophiles. nih.gov

In food chemistry, this compound is recognized as an aldol (B89426) condensation product of hexanal (B45976). mdpi.comd-nb.infonih.gov It can further react, for instance, in the presence of amino compounds, to form other molecules like methyl ketones. mdpi.comd-nb.infonih.gov This highlights how conjugate addition and subsequent reactions contribute to the complex mixture of compounds found in heated fats and oils. d-nb.info The reactivity of this compound in such systems is a factor in the development of flavors and off-flavors in food products. researchgate.net

Stability Studies of this compound Under Various Conditions (e.g., pH, Temperature, Impurities)

This compound is an α,β-unsaturated aldehyde, a chemical structure that inherently influences its stability. The reactivity of the aldehyde functional group combined with the conjugated carbon-carbon double bond makes the molecule susceptible to degradation under certain conditions. To mitigate degradation, it is recommended that this compound be stored at -20°C under an inert atmosphere.

Studies involving lipid oxidation have shown that this compound is formed at elevated temperatures, such as 160°C, through the aldol condensation of hexanal. mdpi.comnih.gov This formation occurs under conditions simulating food processing like frying or baking. nih.gov However, at these high temperatures, it is not an end-product but rather a reactive intermediate that can undergo further reactions. For instance, its degradation to form other compounds like hexanal has been observed, particularly in the presence of certain amino compounds. mdpi.comnih.gov

The compound's formation is often catalyzed by bases, such as the primary amine group in phosphatidylethanolamine (B1630911) (PE), which facilitates the initial aldol condensation. mdpi.com This suggests it possesses a degree of stability under the basic conditions required for its synthesis. While detailed studies on its stability across a wide pH range are not extensively documented in the provided literature, its structure as an unsaturated aldehyde suggests potential reactivity under both strong acidic and basic conditions, which could catalyze hydration, polymerization, or other reactions.

Reactivity of this compound in Complex Chemical Systems

The reactivity of this compound is significantly influenced by the presence of amino compounds. As an α,β-unsaturated aldehyde, it can react with primary amines to form Schiff bases. smolecule.com More complex interactions have been observed in studies related to food chemistry and lipid oxidation at high temperatures. mdpi.comnih.gov

Research has demonstrated that biologically relevant amines can promote the conversion of this compound into other volatile compounds. mdpi.comnih.gov In a model system heated to 160°C, the presence of gamma-aminobutyric acid (GABA) and phosphatidylethanolamine (PE) was shown to facilitate the formation of the methyl ketone, hexan-2-one, from this compound. mdpi.com The study indicated that both amino compounds were capable of promoting this conversion. mdpi.comnih.gov Furthermore, the presence of PE also appeared to promote other reactions, including the formation of hexanal from this compound. mdpi.com

These findings highlight that amino compounds can act as catalysts or reactants, influencing the reaction pathways of this compound in complex systems and altering the profile of resulting products. mdpi.comnih.gov

Table 1: Formation of Hexan-2-one and Hexanal from this compound

This table presents the peak areas of key compounds when this compound was heated with and without the presence of amino compounds, as analyzed by HS-GC-MS. The data is adapted from a study on methyl ketone formation during lipid oxidation. mdpi.com

| Reactant/Condition | This compound (Peak Area) | Hexan-2-one (Peak Area) | Hexanal (Peak Area) |

| This compound without amino compound | 1,840,000 | Not Detected | Not Detected |

| This compound + GABA | 1,460,000 | 18,000 | Not Detected |

| This compound + PE | 1,190,000 | 25,000 | 13,000 |

Data sourced from a study by Grebenteuch et al. (2021). mdpi.com

This compound serves as a significant chemical intermediate in various contexts, from food chemistry to synthetic organic chemistry. smolecule.com

In the realm of food science, it is recognized as a critical intermediate in lipid oxidation pathways. Specifically, it is a secondary lipid oxidation product formed from the self-condensation of hexanal, a primary oxidation product of linoleic acid. mdpi.comnih.gov This aldol condensation reaction is notably catalyzed by compounds like phosphatidylethanolamine (PE) at elevated temperatures. mdpi.com Subsequently, this compound acts as a direct precursor to tertiary lipid oxidation products, such as the aroma-active methyl ketone, hexan-2-one. mdpi.comnih.gov The branching at the second carbon position in this compound specifically leads to the formation of hexan-2-one. mdpi.com

Beyond its role in lipid chemistry, this compound is utilized as an intermediate in the synthesis of a range of organic compounds. smolecule.com Its applications extend to the flavor, fragrance, and pharmaceutical industries. smolecule.com For example, it is used in the manufacturing of other aroma chemicals. smolecule.com Its synthesis can be achieved through methods like the Baylis-Hillman reaction, underscoring its place as a building block in targeted organic synthesis. springernature.comias.ac.in

Advanced Analytical and Spectroscopic Characterization in 2 Butyloct 2 Enal Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of 2-Butyloct-2-enal

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed structural insights. For this compound, ¹H NMR typically reveals characteristic signals for the aldehyde proton (CHO) and the olefinic proton (CH=C), along with signals for the various methylene (B1212753) (CH₂) and methyl (CH₃) groups in the alkyl chains. ¹³C NMR allows for the identification of distinct carbon environments, including the carbonyl carbon (C=O), the olefinic carbons (C=C), and the saturated alkyl carbons. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), can further confirm connectivity and assignment of signals, especially in complex mixtures or for differentiating isomers.

| Technique | Nucleus | Chemical Shift (δ ppm) | Multiplicity/Assignment | Reference |

| ¹H NMR | ¹H | 9.48 | d, J = 7.8 Hz, 1H (CHO) | |

| ¹H NMR | ¹H | 6.85 | dt, J = 15.6, 6.9 Hz, 1H (CH=CH) | |

| ¹H NMR | ¹H | 2.20–2.35 | m, 4H (CH₂ groups) | |

| ¹³C NMR | ¹³C | 194.2 | C=O (Aldehyde Carbonyl) | |

| ¹³C NMR | ¹³C | 153.1 | C=C (Olefinic Carbon) | |

| ¹³C NMR | ¹³C | 122.4 | CH=C (Olefinic Carbon) |

Computational modeling, such as Density Functional Theory (DFT) calculations, can also be employed to predict NMR chemical shifts, aiding in the assignment of experimental spectra and the differentiation of stereoisomers .

Infrared (IR) spectroscopy is highly effective for identifying the presence of specific functional groups within the this compound molecule. The characteristic absorption bands include:

C=O stretching: A strong absorption band typically observed around 1730 cm⁻¹ for aldehydes .

C=C stretching: An absorption band in the region of 1650 cm⁻¹ indicates the presence of the alkene double bond .

C-H stretching: Bands in the range of 2800–3000 cm⁻¹ are characteristic of alkyl C-H bonds .

The precise frequencies of the C=O and C=C stretching vibrations can sometimes offer subtle differences between stereoisomers (e.g., E vs. Z configurations), with reported variations of approximately 15 cm⁻¹ .

Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS/MS), is crucial for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and quantification. Electron Ionization (EI) mass spectra typically show a molecular ion peak (M⁺) at m/z 182, corresponding to its molecular weight of 182.30 g/mol uni.lunih.govnist.gov. Common fragmentation pathways for aldehydes involve cleavage adjacent to the carbonyl group or the double bond. Key fragment ions observed in the mass spectrum of this compound include m/z 41 and m/z 55 uni.lunih.gov. The fragmentation patterns are distinct from related compounds like 2-(1-butenyl)-octa-2,4-dienal, which aids in unambiguous identification mdpi.com. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide even greater specificity and sensitivity, enabling the detection and quantification of this compound in complex matrices and the study of its degradation pathways rsc.orgresearchgate.net.

| Technique | m/z Value | Relative Intensity (Typical) | Assignment/Fragment Type | Reference |

| GC-MS (EI) | 182 | Low | Molecular Ion (M⁺) | uni.lunih.gov |

| GC-MS (EI) | 41 | High | Alkyl fragment | uni.lunih.gov |

| GC-MS (EI) | 55 | High | Alkyl fragment | uni.lunih.gov |

Chromatographic Methods for Separation and Quantification of this compound

Chromatographic techniques are essential for separating this compound from other components in a sample and for its quantitative analysis.

Gas Chromatography (GC) is widely employed for the analysis of volatile compounds like this compound. Various GC methods, often coupled with Mass Spectrometry (GC-MS), are used.

Column Selection: Capillary columns, such as those with non-polar (e.g., DB-5, VF5-ms) or semi-polar stationary phases, are commonly used for separating aldehydes. Polar columns (e.g., DB-WAX) are also employed nih.govnist.govmdpi.comjmb.or.kr.

Temperature Programming: Optimized temperature programs are critical for achieving good separation and are typically characterized by an initial hold followed by a ramp to a higher temperature.

Retention Indices: Kovats' Retention Indices (RI) are frequently reported to aid in compound identification. For this compound, reported RI values on non-polar columns are around 1360-1390, while on polar columns, they are around 1640-1690 nih.govnist.govmdpi.comnih.gov.

Headspace GC-MS (HS-GC-MS) is particularly valuable for analyzing volatile compounds in food or biological samples. This technique involves equilibrating volatile analytes in the headspace of a heated sample, which is then injected into the GC-MS system. Solid-Phase Microextraction (SPME) is often used in conjunction with headspace analysis (HS-SPME-GC-MS) to efficiently extract and concentrate volatile compounds prior to GC-MS analysis mdpi.commdpi.comjmb.or.krd-nb.infonih.govresearchgate.net.

Example GC-MS Parameters:

Column: VF5-ms (30 m × 0.25 mm × 0.25 μm) mdpi.com or DB-WAX (30m × 0.25 mm × 0.25 µm) jmb.or.kr

Carrier Gas: Helium mdpi.comjmb.or.kr

Oven Program: e.g., 50 °C (2 min) → 100 °C (30 °C/min) → 250 °C (6 °C/min) → 280 °C (65 °C/min, 2 min) mdpi.com

Injector: Split mode mdpi.comjmb.or.kr

MS Ionization: 70 eV mdpi.comjmb.or.kr

While GC is preferred for volatile analysis, High-Performance Liquid Chromatography (HPLC) can be employed, especially for tracking less volatile degradation products or in specific derivatization-based analyses. Techniques like UHPLC (Ultra-High-Performance Liquid Chromatography) coupled with MS (UHPLC-MS) offer high resolution and sensitivity rsc.org. HPLC methods can be developed using gradient elution with mobile phases such as acetonitrile (B52724) or methanol, often with acidic modifiers, to achieve separation of aldehydes and their related compounds lcms.cz. LC-MS/MS is particularly useful for identifying and quantifying degradation products or metabolites of this compound in complex matrices researchgate.netresearchgate.net.

Compound List:

this compound

Chiral Chromatography for Enantiomeric Resolution of this compound Isomers

This compound is an α,β-unsaturated aldehyde that exists as geometric isomers, specifically the (E) and (Z) forms, arising from the restricted rotation around the carbon-carbon double bond at the second position oup.comnih.govmdpi.comnist.govnist.gov. However, the molecular structure of this compound, CH₃(CH₂)₅-C(CH₂CH₂CH₃)=CH-CHO, does not possess a chiral center—a tetrahedral carbon atom bonded to four different substituents. Consequently, this compound is an achiral compound and does not exhibit enantiomerism.

Chiral chromatography is a separation technique specifically designed to resolve enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. As this compound lacks enantiomers, chiral chromatography is not applicable for its enantiomeric resolution. The separation of the (E) and (Z) geometric isomers of this compound is typically achieved using standard achiral chromatographic methods, such as Gas Chromatography (GC) with specific capillary columns . While chiral stationary phases are primarily employed for enantiomeric separation, in some instances, they can exhibit differential interactions with geometric isomers due to subtle differences in molecular shape and electronic distribution, potentially leading to their separation. However, this is not their intended or primary application, and achiral chromatography remains the standard approach for resolving E/Z isomers.

Methodological Frameworks for Analytical Validation of this compound Quantification

Accurate and reliable quantification of this compound is essential across various research and industrial applications, including its role in flavor and fragrance chemistry and as a marker in biological studies oup.com. Analytical validation provides the necessary framework to ensure that the methods employed are fit for their intended purpose, yielding precise, accurate, and reproducible results. Common analytical techniques for the detection and quantification of this compound include Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID) nih.gov.

The validation process typically involves assessing several key performance characteristics of the analytical method. This includes evaluating the method's linearity, range, accuracy, precision, sensitivity, and selectivity. For complex matrices, such as biological fluids, food products, or environmental samples, the validation process becomes more rigorous to account for potential matrix effects that can influence the analytical signal.

Sensitivity and Selectivity Assessment in Complex Matrices

The analysis of this compound in complex matrices necessitates robust methods with high sensitivity and selectivity. Sensitivity is characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ), which define the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For instance, studies analyzing volatile organic compounds (VOCs) in biological samples, such as the odor of zebra finches, have identified this compound, underscoring the need for sensitive detection techniques nih.gov.

Selectivity ensures that the analytical signal measured is specific to this compound and is not confounded by other compounds present in the sample matrix. In GC-MS analysis, selectivity is often achieved by monitoring specific characteristic mass fragments of the analyte nih.gov. Optimization of chromatographic parameters, such as column type, temperature programming, and carrier gas flow rate, also contributes significantly to achieving good separation and thus selectivity. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS are frequently employed to enhance sensitivity and extract analytes from complex matrices prior to analysis nih.gov.

Implementation of Spike-and-Recovery and Matrix-Matched Calibration Protocols

To ensure the accuracy of quantification in complex matrices, the implementation of spike-and-recovery and matrix-matched calibration protocols is crucial.

Spike-and-Recovery: This validation technique involves adding a known amount of a pure analyte (the "spike") to a sample matrix and then analyzing the spiked sample. The recovery percentage is calculated by comparing the measured concentration of the spiked analyte to the known added amount. This process helps to identify potential losses or enhancements of the analyte signal caused by the sample matrix itself. For this compound, this would involve spiking known concentrations into a representative sample matrix (e.g., a food homogenate or biological fluid) to assess the method's accuracy in that specific matrix thermofisher.com.

Matrix-Matched Calibration: Matrix effects can significantly alter the detector response of an analyte. Matrix-matched calibration addresses this by preparing calibration standards in a matrix that is as similar as possible to the actual samples. This can involve using a blank matrix (if available) or a matrix from which the analyte has been removed. By analyzing calibration standards prepared in this matrix, the calibration curve better reflects the response of the analyte in the sample, thereby compensating for matrix-induced signal suppression or enhancement thermofisher.combastiaanse-communication.com. This protocol is particularly vital when analyzing trace amounts of this compound in complex biological or food matrices where such effects are common.

Process Analytical Technology (PAT) Integration in this compound Synthesis Monitoring

Process Analytical Technology (PAT) is a regulatory framework and a systematic approach to understanding and controlling manufacturing processes through the timely measurement of critical quality and performance attributes. The integration of PAT aims to ensure product quality and process consistency by providing real-time or near-real-time data, enabling proactive process adjustments rather than relying solely on end-product testing.

For the synthesis of this compound, which typically involves aldol (B89426) condensation reactions, PAT could be implemented to monitor key reaction parameters and product formation. Potential PAT tools include in-line spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy or Raman spectroscopy, which can provide real-time information on the concentration of reactants, intermediates, and products. Gas Chromatography (GC) systems can also be adapted for on-line or at-line monitoring of reaction progress. By continuously measuring critical process parameters (CPPs) and critical quality attributes (CQAs), PAT enables better process understanding and control, potentially leading to improved yield, purity, and consistency of this compound. While specific published applications of PAT for this compound synthesis are not extensively documented in the reviewed literature, the principles of PAT are broadly applicable to chemical manufacturing processes.

Computational Chemistry and Theoretical Modeling of 2 Butyloct 2 Enal

Quantum Mechanical Studies of 2-Butyloct-2-enal Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Hartree-Fock or post-Hartree-Fock methods, are foundational for understanding the electronic structure of molecules. These studies can reveal electron distribution, molecular orbitals, and charge densities, which are critical for predicting chemical reactivity. For α,β-unsaturated aldehydes, QM calculations can help identify nucleophilic and electrophilic sites, predict the regioselectivity of addition reactions, and understand potential reaction mechanisms. Although specific QM studies detailing the electronic structure and reactivity of this compound were not found, research on similar unsaturated aldehydes, such as substituted propenals, has utilized QM approaches to analyze electron distribution and predict reaction pathways, including electrophilic and nucleophilic additions researchgate.net. These studies demonstrate the utility of QM for understanding the inherent chemical behavior of such conjugated systems.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction of this compound

Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties, including spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra. By calculating molecular geometries, vibrational frequencies, and electronic transitions, DFT can provide theoretical spectra that can be compared with experimental results for compound identification and characterization. Studies on related compounds have employed DFT, often in conjunction with Natural Bond Orbital (NBO) analysis, to correlate substituent effects with electronic properties and predict reactivity researchgate.net. While direct DFT spectroscopic predictions for this compound are not detailed, this methodology is a standard approach for characterizing organic molecules and would be applicable for predicting its spectroscopic fingerprints, aiding in its identification in complex mixtures.

In-Silico Prediction of Reaction Kinetics and Thermodynamics for this compound Transformations

In-silico methods, particularly those employing computational chemistry, are instrumental in predicting reaction kinetics and thermodynamics. By calculating activation energies, transition states, and reaction enthalpies, researchers can gain insights into the feasibility and rates of chemical transformations. For α,β-unsaturated aldehydes, these predictions are valuable for understanding processes like aldol (B89426) condensations, oxidations, and reductions. It is noted that shorter-chain aldehydes exhibit faster reaction kinetics in aldol condensations compared to longer-chain analogues like this compound . Computational studies can model these differences by calculating transition state energies and reaction barriers for various pathways. While specific kinetic and thermodynamic predictions for this compound transformations were not explicitly found, the general application of computational methods for predicting reaction rates and equilibrium constants for similar unsaturated carbonyl compounds is well-established.

Computational Approaches for Elucidating this compound Degradation Pathways

This compound is recognized as a product of lipid oxidation, and its presence in food systems is associated with aroma changes researchgate.netresearchgate.netmdpi.commdpi.com. Understanding its degradation pathways is crucial for controlling food quality and predicting its fate in various environments. Computational approaches can be employed to model the mechanisms of degradation, such as oxidation, polymerization, or reactions with other food components. For instance, studies have investigated the formation of methyl ketones from this compound in the presence of amino compounds at elevated temperatures, suggesting complex reaction networks mdpi.com. Computational modeling can help elucidate the intermediates and transition states involved in these degradation processes, providing a deeper understanding of how these compounds break down or transform under different conditions. While specific computational studies dedicated to mapping out the degradation pathways of this compound are not detailed in the provided results, the general methodologies are applicable to such complex reaction systems.

Origin and Formation Pathways of 2 Butyloct 2 Enal in Biological and Environmental Systems

Endogenous Biogenesis of 2-Butyloct-2-enal via Lipid Oxidation Pathways

Lipid oxidation, a fundamental process involving the degradation of lipids, is a primary source for the biogenesis of numerous volatile compounds, including this compound. This occurs through complex free-radical chain reactions that break down unsaturated fatty acids into smaller, often volatile, molecules frontiersin.orglongdom.org.

Role of this compound as an Intermediate in Methyl Ketone Formation

This compound serves as a critical intermediate in the formation of methyl ketones, which are significant aroma-active compounds in various food systems . Specifically, it plays a role in the pathway leading to the formation of hexan-2-one. Research indicates that this compound can undergo reactions, often catalyzed by amino compounds, that result in the production of these methyl ketones mdpi.comnih.govnih.gov. This transformation highlights its position as a secondary or tertiary lipid oxidation product, derived from the breakdown of more complex lipid structures nih.govnih.gov.

Precursors and Enzymatic/Catalytic Influences in this compound Biogenesis

The formation of this compound is closely associated with the oxidation of unsaturated fatty acids, particularly linoleic acid mdpi.comresearchgate.net. A key precursor identified in its biogenesis is hexanal (B45976), a common marker of lipid oxidation . The synthesis of this compound from hexanal often proceeds via an aldol (B89426) condensation reaction . This reaction can be influenced or catalyzed by various factors, notably by amino compounds such as phosphatidylethanolamine (B1630911) (PE) mdpi.comnih.gov. PE, in particular, has been shown to catalyze the aldol condensation of hexanal, leading to the formation of this compound, which can then further react to form methyl ketones like hexan-2-one mdpi.comnih.gov. Other precursors involved in lipid oxidation pathways that can indirectly lead to or be associated with this compound include hex-2-enal, deca-2,4-dienal, and oct-2-enal mdpi.comnih.govnih.govresearchgate.netrsc.org.

Occurrence and Characterization of this compound as a Volatile Organic Compound (VOC) in Biological Matrices

As a volatile organic compound, this compound is detected in the headspace of various biological systems, contributing to their characteristic olfactory profiles.

Identification of this compound in Animal Olfactory Signaling and Pheromonal Communication

This compound has been identified as a component in animal communication systems. It is recognized as an alarm pheromone component for the African weaver ant (Oecophylla longinoda), playing a role in their defense mechanisms and territorial signaling researchgate.netrsc.orgpherobase.comhachettelearning.com. Furthermore, this compound has been detected in the whole-body odor of zebra finches (Taeniopygia guttata), suggesting a potential role in their olfactory signaling or as a metabolic byproduct contributing to their scent profile researchgate.netnih.gov.

Formation of this compound in Thermally Processed and Stored Materials

Thermal processing and storage conditions can significantly influence the formation of volatile compounds, including this compound. During the heating of food products, lipid oxidation pathways are often accelerated, leading to the generation of aldehydes like this compound nih.govmdpi.comresearchgate.net. For instance, it has been detected in stewed pork and heated tea infusions, suggesting its formation during cooking and subsequent storage mdpi.comresearchgate.net. The compound's presence in these matrices underscores the impact of thermal stress and lipid degradation on its generation.

Data Tables

Table 1: Formation Pathways and Precursors of this compound

| Process/Pathway | Key Precursor(s) | Catalytic/Influencing Agent(s) | Resulting Product/Role |

| Lipid Oxidation | Unsaturated Fatty Acids (e.g., Linoleic Acid) | Free Radicals | Hydroperoxides, leading to secondary aldehydes |

| Aldol Condensation | Hexanal | Phosphatidylethanolamine (PE) | This compound (intermediate in methyl ketone formation) |

| Thermal Processing of Lipids | Lipids | Heat, Oxygen | Secondary and tertiary lipid oxidation products, including this compound |

| Reaction with Amino Compounds (e.g., PE) | This compound | Amino Compounds (PE) | Methyl Ketones (e.g., Hexan-2-one) |

Aldol Condensation Products and this compound in Food Systems

This compound is frequently identified as an aroma-active compound in various food products, often arising from the aldol condensation of smaller aldehydes researchgate.net. This process involves the reaction of an enolate ion with a carbonyl compound, leading to the formation of a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated aldehyde prutor.ai. Specifically, this compound is known to form through the self-aldol condensation of hexanal, a common product of lipid oxidation researchgate.netresearchgate.netnih.gov. This reaction can be catalyzed by various factors, including phosphatidylethanolamine (PE) and mild acidic conditions, and is also observed during thermal processing researchgate.netnih.gov.

Research has detected this compound in several food matrices:

Cooked Meats: It has been identified in stewed pork, contributing to its aroma profile semanticscholar.orgnih.gov. The presence of spices, soy sauce, sugar, and cooking wine has been noted to influence the production of aldehydes like this compound in stewed pork semanticscholar.org.

Green Tea: The compound has been observed in Longjing green tea, where it is formed through the crotonization of hexanal upon storage at elevated temperatures researchgate.net.

Other Food Systems: this compound has also been reported in insect flours , orange oil researchgate.net, and pea protein isolates, where it can contribute to specific off-notes such as an "old soap odor" researchgate.net. Its sensory attributes are often described as meaty, savory, grassy, or fruity researchgate.netimreblank.ch.

Table 1: Occurrence and Sensory Properties of this compound in Food Systems

| Food Matrix | Formation Context | Sensory Attributes | Reference(s) |

| Stewed Pork | Lipid oxidation, thermal processing | Meaty, savory | semanticscholar.orgnih.gov |

| Longjing Green Tea | Hexanal crotonization during storage at elevated temperatures | Green, fatty, savory, meaty | researchgate.net |

| Insect Flours | Lipid oxidation, thermal processing | Not specified | |

| Orange Oil | Aldol condensation of hexanal | Meaty, savory, grassy, fruity | researchgate.net |

| Pea Protein Isolates | Aldol condensation of pentanal and hexanal during extraction | Old soap odor | researchgate.net |

| General Food Systems | Aldol condensation of hexanal, lipid oxidation | Ham-like, meaty, savory | imreblank.ch |

Influence of Maillard Reaction and Strecker Aldehydes on this compound Formation

Table 2: Key Formation Pathways of this compound

| Precursor(s) | Reaction Type | Catalysts/Conditions | Product | Reference(s) |

| Hexanal | Aldol Self-Condensation | Phosphatidylethanolamine (PE), mild acid, thermal | This compound | researchgate.netresearchgate.netnih.gov |

| Hexanal | Crotonization | Thermal processing, presence of non-volatiles (in tea) | This compound | researchgate.net |

| Strecker Aldehydes | Aldol Condensation | Basic conditions, heat (e.g., in chocolate production) | α,β-Unsaturated Aldehydes (general) | nih.govnewswise.comacs.org |

Environmental Fate and Transformation Pathways of this compound

The environmental fate of this compound is influenced by its chemical structure, particularly the presence of the α,β-unsaturated aldehyde moiety, which renders it susceptible to various degradation processes.

Investigations into Photochemical Degradation of this compound

α,β-Unsaturated aldehydes, as a class of compounds, are known to undergo photochemical degradation when exposed to light, especially UV radiation nih.govbeilstein-journals.org. The conjugated system within these molecules can absorb light energy, leading to excited states that can initiate various reactions, including isomerization, oxidation, and fragmentation nih.govbeilstein-journals.orgresearchgate.netbgsu.edu. While specific studies detailing the photochemical degradation of this compound are limited in the provided literature, general principles for unsaturated aldehydes suggest potential pathways. For instance, the photochemical oxidation of similar compounds can yield products such as carbon monoxide (CO), carbon dioxide (CO₂), formaldehyde, and various peroxyacyl nitrates (PANs) researchgate.net. To mitigate potential degradation, storage in amber vials is recommended to prevent photodegradation .

Research on Biodegradation Potential of this compound in Natural Environments

The biodegradation of organic compounds by microorganisms is a key process in natural environments. Aldehydes, including unsaturated ones, can be metabolized by various bacterial species as carbon and energy sources nih.govresearchgate.netmdpi.comresearchgate.net. The general microbial degradation pathway for aldehydes involves their oxidation to carboxylic acids, which then typically enter the β-oxidation pathway for further breakdown mdpi.comresearchgate.net. While specific research on the biodegradation pathways of this compound in soil or water is not detailed in the provided snippets, its classification as an aldehyde suggests that it is likely susceptible to microbial transformation in natural environments. Bacterial genera such as Pseudomonas, Comamonas, Burkholderia, and Xanthomonas are known for their ability to degrade various organic pollutants, including aldehydes nih.govresearchgate.net.

Advanced Applications of 2 Butyloct 2 Enal in Chemical and Biological Research

Utility of 2-Butyloct-2-enal as a Synthetic Building Block in Complex Organic Synthesis

This compound serves as a valuable intermediate and reagent in organic synthesis. Its α,β-unsaturated aldehyde structure imparts significant reactivity, allowing it to participate in a range of chemical transformations crucial for constructing more complex molecules. The compound can undergo oxidation to form corresponding carboxylic acids, reduction to yield the parent alcohol, and nucleophilic substitution reactions where the aldehyde group is modified or replaced. Furthermore, its structure makes it a key intermediate in lipid oxidation pathways, particularly in the formation of methyl ketones. While specific detailed pathways for synthesizing highly complex natural products using this compound are still under extensive investigation, its role as a versatile building block for creating heterocyclic compounds such as oxazoles, pyrroles, and quinoxalines has been noted researchgate.net. The self-aldol condensation of hexanal (B45976), a common precursor, can be catalyzed enzymatically or under mild acidic conditions, yielding this compound, often with a predominant formation of the (Z)-isomer researchgate.net.

Investigation of Biological Activities of this compound

The biological activities of this compound are primarily characterized by its potent antimicrobial and antifungal properties, which are intrinsically linked to its chemical structure and reactivity.

Antimicrobial Properties and Related Biochemical Mechanisms (e.g., Microbial Cell Membrane Disruption by this compound)

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The primary mechanism attributed to its efficacy is the disruption of microbial cell membranes. This disruption leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell lysis and death . The reactive aldehyde group can also interact with nucleophilic sites in proteins, potentially affecting essential cellular functions. Studies have demonstrated its inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Activity Observed |

| Staphylococcus aureus | Inhibition |

| Escherichia coli | Inhibition |

Antifungal Activities of this compound

Beyond its antibacterial effects, this compound also possesses noteworthy antifungal properties. It has been shown to inhibit the growth of various fungi by altering cellular functions and compromising membrane integrity . Specifically, it can disrupt fungal cell membranes and alter their lipid composition, leading to reduced fungal viability and growth . Furthermore, studies have indicated that it can significantly reduce fungal growth and ergosterol (B1671047) production, a component critical for fungal cell membrane integrity .

Table 2: Antifungal Activity of this compound Against Aspergillus flavus

| Concentration (µg/mL) | Fungal Growth Inhibition (%) |

| 100 | 85 |

| 200 | 92 |

| 400 | 98 |

Research into Chemical Ecology and Pheromone Studies Involving this compound

This compound plays a role in chemical ecology, particularly as a volatile organic compound (VOC) involved in olfactory signaling and communication between organisms. It has been identified as an odorant in the whole-body scent of the zebra finch, suggesting its involvement in avian communication . Furthermore, the E-isomer of this compound has been isolated as a pheromone from the glands of insects such as Amblypelta nitida and Oecophylla longinoda, highlighting its function in inter-species or intra-species signaling thegoodscentscompany.com. Its presence in insect flours also suggests a potential contribution to flavor profiles and ecological interactions within these food matrices .

Table 3: Chemical Ecology Role of this compound

| Species/Organism | Role | Context/Significance |

| Zebra Finch | Odorant | Avian communication |

| Amblypelta nitida | Pheromone | Insect signaling (isolated from glands) |

| Oecophylla longinoda | Pheromone | Insect signaling (isolated from glands) |

| Insect Flours | Volatile Organic Compound (VOC) | Potential contribution to flavor profiles |

Future Research Directions and Emerging Areas for 2 Butyloct 2 Enal Studies

Development of Novel Catalytic Systems for Sustainable 2-Butyloct-2-enal Synthesis

The traditional synthesis of this compound often involves homogeneous base catalysts, which can lead to challenges in catalyst separation and waste generation. A key area for future research is the development of robust and recyclable heterogeneous catalysts for its synthesis via the aldol (B89426) condensation of hexanal (B45976).

Recent studies have shown the potential of solid base catalysts in similar reactions. For instance, magnesium oxide and potassium carbonate supported on alumina (B75360) have been utilized in the aldol condensation of benzaldehyde (B42025) and hexanal, where this compound was observed as a side product of hexanal self-condensation researchgate.net. Future investigations could focus on optimizing these catalytic systems to selectively favor the formation of this compound. This would involve a systematic study of catalyst properties such as basicity, surface area, and pore size, as well as reaction parameters like temperature and solvent.

Furthermore, the principles of green chemistry advocate for the use of biocatalysts. Enzymatic catalysis, employing enzymes such as aldolases, presents a promising avenue for the sustainable synthesis of this compound under mild reaction conditions mdpi.com. Research in this area could involve screening for novel aldolases from microbial sources or engineering existing enzymes to enhance their activity and selectivity towards the self-condensation of hexanal. The use of whole-cell biocatalysts, which can regenerate cofactors in situ, also represents an attractive and cost-effective approach nih.gov.

Table 1: Potential Catalytic Systems for Sustainable this compound Synthesis

| Catalyst Type | Potential Catalysts | Key Research Focus | Anticipated Advantages |

|---|---|---|---|

| Heterogeneous Catalysts | Supported alkali metals (e.g., K₂CO₃/Al₂O₃), Mixed metal oxides (e.g., MgO-Al₂O₃), Hydrotalcites | Optimization of catalyst support and active sites, Investigation of reaction kinetics and mechanism, Catalyst reusability studies | Ease of separation, Reduced waste, Potential for continuous flow processes |

| Biocatalysts | Aldolases, Engineered microorganisms | Enzyme screening and discovery, Protein engineering for improved selectivity, Optimization of fermentation/reaction conditions | High selectivity, Mild reaction conditions, Use of renewable resources |

Comprehensive Elucidation of this compound's Biological and Environmental Degradation Mechanisms

The environmental fate of this compound is largely unknown. As an α,β-unsaturated aldehyde, it is expected to be reactive and susceptible to microbial degradation. Future research should focus on identifying the specific microbial strains capable of metabolizing this compound and elucidating the enzymatic pathways involved.

Studies on other unsaturated aldehydes have revealed several potential degradation routes, including the reduction of the carbon-carbon double bond, oxidation of the aldehyde group to a carboxylic acid, and conjugation with cellular nucleophiles like glutathione. Research could employ enrichment culture techniques to isolate microorganisms from contaminated environments that can utilize this compound as a carbon source. Subsequent genomic and proteomic analyses would be crucial in identifying the key enzymes, such as ene-reductases and aldehyde dehydrogenases, responsible for its breakdown.

Understanding these degradation pathways is vital for assessing the environmental impact and persistence of this compound and for developing potential bioremediation strategies for related industrial effluents.

Advanced Computational Modeling for Structure-Reactivity Relationships of this compound

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and minimizing resource-intensive laboratory studies. For this compound, the development of advanced computational models can provide significant insights into its structure-reactivity relationships.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to predict the biological activity or toxicity of this compound and its derivatives nih.govnih.govresearchgate.net. By correlating molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) with experimental data, these models can help in designing safer and more effective molecules for specific applications. Given the scarcity of data on this compound itself, initial models could be built using data from a broader class of long-chain α,β-unsaturated aldehydes qsardb.orgacs.org.

Furthermore, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to investigate the reaction mechanisms of this compound in detail. These studies can elucidate the transition states and energy barriers for various reactions, such as its synthesis, degradation, and derivatization, providing a deeper understanding of its chemical behavior.

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Specific Descriptors | Predicted Influence on Reactivity/Toxicity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Partial atomic charges, Dipole moment | Electrophilicity of the β-carbon, Susceptibility to nucleophilic attack |

| Steric | Molecular volume, Surface area, Steric hindrance parameters | Accessibility of the reactive sites (carbonyl group, C=C bond) |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Bioavailability, Interaction with biological membranes |

Exploration of New Chemical Transformations for Diverse this compound Derivative Synthesis

The presence of both an aldehyde functional group and a conjugated double bond makes this compound a versatile platform for the synthesis of a wide array of derivatives with potentially interesting properties. Future research should explore novel chemical transformations to expand the chemical space accessible from this starting material.

One promising area is the functionalization of the α- and β-positions of the carbonyl group. For example, α-methylenation, a reaction that can be achieved through organocatalysis, could introduce a reactive exocyclic double bond, opening up possibilities for further modifications nih.gov. Michael addition reactions with various nucleophiles (e.g., thiols, amines, carbanions) at the β-position can be used to introduce a wide range of functional groups, leading to the synthesis of novel compounds with potential applications in materials science, fragrances, or as bioactive molecules.

The aldehyde group itself can be transformed into other functionalities, such as alcohols, carboxylic acids, or imines, further increasing the diversity of accessible derivatives. The systematic exploration of these chemical transformations will be crucial in unlocking the full potential of this compound as a building block in organic synthesis.

Q & A

Q. How should contradictory kinetic data be visualized to facilitate peer review?

- Answer : Use Arrhenius plots with error bars to compare rate constants across studies. Overlay DFT-predicted activation energies for direct comparison. Tabulate experimental conditions (solvent, catalyst, temperature) alongside observed rates to contextualize discrepancies. Provide raw data files in supplementary materials for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.